molecular formula C24H22N4O3 B383755 2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612049-20-4

2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B383755
CAS No.: 612049-20-4
M. Wt: 414.5g/mol
InChI Key: LTEQETGBOGQZDX-UHFFFAOYSA-N
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Description

2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or pyrano rings.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile include other pyrano[3,2-c]pyridine derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific reactivity and applications. The uniqueness of this compound lies in its combination of functional groups and the resulting properties, which can be tailored for specific applications .

Properties

CAS No.

612049-20-4

Molecular Formula

C24H22N4O3

Molecular Weight

414.5g/mol

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C24H22N4O3/c1-3-30-18-8-6-17(7-9-18)21-19(12-25)23(26)31-20-11-15(2)28(24(29)22(20)21)14-16-5-4-10-27-13-16/h4-11,13,21H,3,14,26H2,1-2H3

InChI Key

LTEQETGBOGQZDX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CC4=CN=CC=C4)N)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CC4=CN=CC=C4)N)C#N

Origin of Product

United States

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